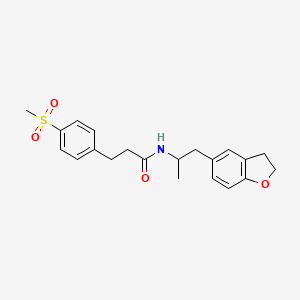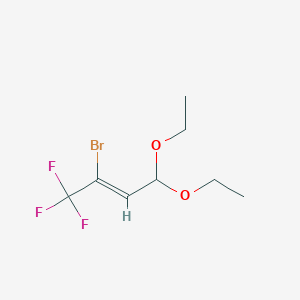
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine, ethoxy, and trifluoromethyl groups. This compound is notable for its unique structural features, which include a Z-configuration around the double bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the following steps:
Wittig Reaction: The initial step involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Bromination: The next step involves the selective bromination of the alkene using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted alkenes or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with fluorinated motifs.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive bromine and trifluoromethyl groups.
Mechanism of Action
The mechanism by which (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes or proteins, leading to covalent modification.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene: The E-isomer of the compound, differing in the configuration around the double bond.
2-Bromo-4,4-diethoxy-1,1,1-trifluorobutane: Lacks the double bond, resulting in different reactivity and properties.
4,4-Diethoxy-1,1,1-trifluorobut-2-ene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZZCNJCOSATFL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C(F)(F)F)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(/C(F)(F)F)\Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
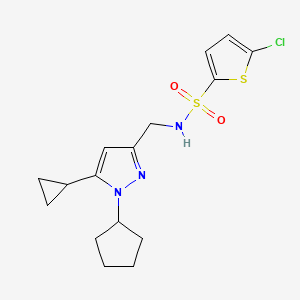
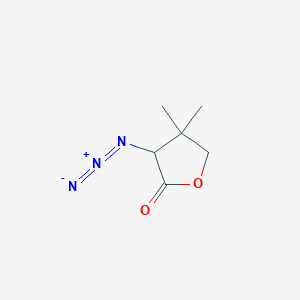

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)
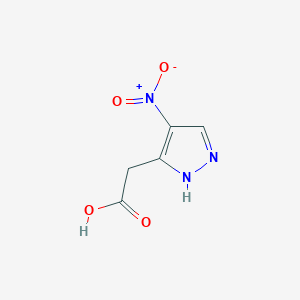
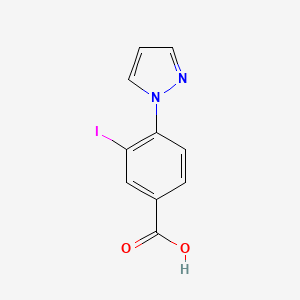
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
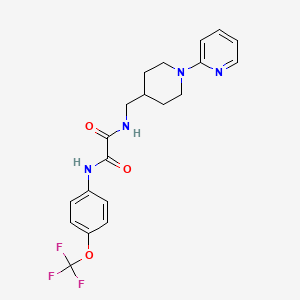
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
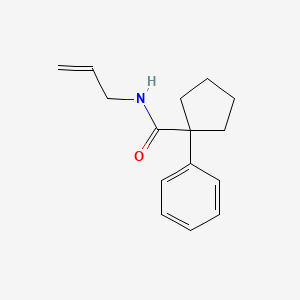
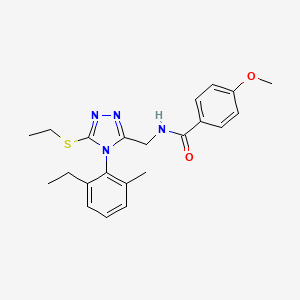

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)
